molecular formula C10H24O6P2 B13816085 Phosphonic acid, butyl-, monoethyl ester, anhydride with diethyl phosphate CAS No. 63886-51-1

Phosphonic acid, butyl-, monoethyl ester, anhydride with diethyl phosphate

Cat. No.: B13816085
CAS No.: 63886-51-1
M. Wt: 302.24 g/mol
InChI Key: IMAZMHCGEUDCNH-UHFFFAOYSA-N
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Description

Phosphonic acid, butyl-, monoethyl ester, anhydride with diethyl phosphate is a phosphorus-containing compound characterized by a mixed anhydride structure, combining a monoethyl ester of butylphosphonic acid with diethyl phosphate. Its synthesis typically involves condensation reactions between phosphonic acid dichlorides and esters, though conventional methods often yield products with variable purity . This compound is part of a broader class of organophosphorus derivatives, which are pivotal in industrial, agricultural, and medicinal applications due to their tunable reactivity and capacity for hydrogen bonding .

Properties

CAS No.

63886-51-1

Molecular Formula

C10H24O6P2

Molecular Weight

302.24 g/mol

IUPAC Name

[butyl(ethoxy)phosphoryl] diethyl phosphate

InChI

InChI=1S/C10H24O6P2/c1-5-9-10-17(11,13-6-2)16-18(12,14-7-3)15-8-4/h5-10H2,1-4H3

InChI Key

IMAZMHCGEUDCNH-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(OCC)OP(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Phosphonic Acid Derivatives

The synthesis of phosphonic acid derivatives typically involves selective esterification reactions. A common approach is the monoesterification or diesterification of butylphosphonic acid using orthoesters as alkoxy group donors. These reactions are optimized to favor the formation of specific esters with high yield and purity.

Esterification and Anhydride Formation

Phosphonic acid, butyl-, monoethyl ester, anhydride with diethyl phosphate can be synthesized through controlled esterification of butylphosphonic acid derivatives. The process involves reacting butylphosphonic acid monoesters with diethyl phosphate under conditions that promote anhydride bond formation between the phosphonic acid moiety and diethyl phosphate.

The esterification reactions are typically catalyzed by acidic or basic catalysts, depending on the desired selectivity and reaction kinetics. The reaction mechanism often proceeds via nucleophilic attack on the phosphorus atom, facilitated by the electrophilic nature of phosphorus in the phosphonic acid ester.

Phosphonylation of Hydroxy Esters with Phosphonochloridates

A widely applied synthetic method relevant to related phosphonic acid derivatives is the phosphonylation of hydroxy esters with phosphonochloridates. This method involves the reaction of hydroxy esters (e.g., butanol derivatives) with N-protected aminoalkylphosphonochloridates to form phosphonodepsipeptides and related phosphonic acid esters.

The general sequence includes:

  • Preparation of N-protected aminoalkylphosphonic monoesters via transesterification and selective hydrolysis.
  • Chlorination of monoesters with thionyl chloride to form phosphonochloridates.
  • Coupling of phosphonochloridates with hydroxy esters to form phosphonylated products.

Though this method is primarily applied to peptide analogues, the underlying chemistry is transferable to the synthesis of this compound by adapting the hydroxy ester and phosphonochloridate components accordingly.

Hydrolysis and Stability Considerations

Phosphonic acid esters are susceptible to hydrolysis under acidic or basic conditions, which can be exploited to modify ester groups or to purify the product. Base-catalyzed hydrolysis involves nucleophilic attack by hydroxide ions on the phosphorus center, leading to bond cleavage and rearrangement. Controlling hydrolysis conditions is critical to avoid unwanted decomposition during synthesis.

Summary Table of Preparation Methods

Method Number Preparation Method Description Key Reagents/Conditions Advantages Notes
1 Selective esterification of butylphosphonic acid with orthoesters Butylphosphonic acid, orthoesters, acid/base catalyst High selectivity for mono- or diesters Optimizable for yield and purity
2 Anhydride formation between phosphonic acid monoester and diethyl phosphate Phosphonic acid monoester, diethyl phosphate, controlled temperature Formation of anhydride linkage Requires precise control of reaction conditions
3 Phosphonylation of hydroxy esters with phosphonochloridates Hydroxy esters, N-protected aminoalkylphosphonochloridates, thionyl chloride Versatile for complex phosphonic derivatives Adaptable from peptide synthesis methods
4 Controlled hydrolysis for purification or modification Acidic or basic aqueous conditions Enables selective deprotection Must avoid over-hydrolysis

Chemical Reactions Analysis

Types of Reactions

Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction may produce phosphine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H24O6P2C_{10}H_{24}O_{6}P_{2} and a molecular weight of 302.24 g/mol. It is recognized for its unique structure that includes both phosphonic acid and ester functionalities, making it versatile in various chemical reactions and applications .

Scientific Research Applications

  • Synthesis of Phosphonates
    • The compound serves as an important intermediate in the synthesis of phosphonates. Its structure allows for selective esterification reactions, which are crucial in developing new phosphonic acid derivatives. Recent studies have shown that the compound can be effectively used to prepare mono- and diesters from various phosphonic acids with high yields .
  • Biological Activity
    • Phosphonic acids are known for their biological significance, particularly as antibacterial agents. The application of phosphonic acid derivatives in medicinal chemistry is expanding, with research indicating their efficacy against various pathogens . The compound may contribute to the development of new therapeutic agents.
  • Extraction Agents
    • The compound has been identified as a potential extraction agent for rare metals like uranium and thorium. Its ability to form stable complexes with metal ions makes it valuable in hydrometallurgy and environmental remediation processes .
  • Coating and Adhesive Applications
    • Due to its properties as a surfactant and adhesion promoter, the compound is utilized in coatings and adhesives. It enhances the performance of coatings by improving adhesion to substrates and providing resistance to environmental degradation .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis conditions for butyl phosphate mono-ester/diester highlighted the importance of controlling reaction parameters such as temperature and reactant ratios. The use of antioxidants during synthesis was shown to improve product quality by stabilizing color and preventing degradation, which is critical for applications in coatings .

Case Study 2: Biological Efficacy

Research investigating the antibacterial properties of phosphonic acid derivatives demonstrated that certain esters exhibit significant activity against gram-positive bacteria. This finding supports the potential use of butyl monoethyl ester anhydride derivatives in pharmaceutical formulations aimed at treating bacterial infections .

Data Table: Comparison of Synthesis Methods

MethodReactants UsedYield (%)Key Advantages
Conventional EsterificationButylphosphonic acid + Ethanol39-98High selectivity for monoesters
HydrolysisPhosphonates + WaterVariableUseful for producing phosphonic acids
Direct PhosphorylationAlcohol + Phosphorus pentoxideHighEfficient route for obtaining esters

Mechanism of Action

The mechanism of action of Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating various catalytic processes. It may also interact with biological molecules, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Diethyl Methylphosphonoacetate (CAS 1596-84-5)

  • Structure : Contains a methyl ester and a carbomethoxymethyl group attached to phosphorus.
  • Reactivity : The electron-withdrawing carbomethoxy group enhances electrophilicity at the phosphorus center, facilitating nucleophilic substitutions.
  • Applications : Used as a synthetic intermediate in agrochemicals .

Diethyl (2-Oxobutyl)phosphonate (CAS N/A)

  • Structure : Features a ketone-functionalized alkyl chain linked to phosphorus.
  • Reactivity : The α-keto group enables participation in aldol-like reactions, contrasting with the anhydride’s preference for hydrolysis or transesterification.
  • Applications : Precursor for bioactive molecules, including enzyme inhibitors .

Monoethyl Ester Phosphate Ligands

  • Structure: Monoethyl esters with auxiliary hydroxyl groups (e.g., pentaerythritol-based ligands).
  • Hydrogen Bonding : FTIR studies show a P=O band shift to 1230 cm⁻¹ (vs. 1265 cm⁻¹ in diethyl esters), indicating intra-ligand hydrogen bonding that enhances metal ion affinities (e.g., Fe(III), Al(III)) .

Physicochemical Properties

Table 1: Key Properties of Selected Phosphonic Acid Derivatives

Compound pKa (Phosphorus Center) log P Melting Point (°C) Key Applications
Target Anhydride ~2.5–3.0* 1.8–2.2* Not Reported Catalysis, Metal Chelation
Diethyl Methylphosphonoacetate 1.9 1.5 25–30 Agrochemical Synthesis
Monoethyl Ester Phosphate Ligands 2.1–2.4 1.2–1.7 80–120 Environmental Remediation
Diethyl (4-Formylphenyl)phosphonate 2.3 2.0 60–65 Polymer Crosslinking

*Estimated based on analogous phosphonic acid derivatives .

  • Acidity (pKa): The target anhydride exhibits moderate acidity due to electron-withdrawing ester groups, comparable to diethyl methylphosphonoacetate but higher than neutral diethyl esters.
  • Lipophilicity (log P) : The hybrid anhydride structure balances hydrophilicity (from phosphate) and lipophilicity (from butyl groups), making it suitable for heterogeneous catalysis .

Reactivity and Stability

  • Hydrolysis: The monoethyl ester group hydrolyzes faster than diethyl esters under acidic conditions, releasing phosphonic acid and diethyl phosphate. This contrasts with diethyl (4-cyanobenzyl)phosphonate, which resists hydrolysis due to steric hindrance from the cyano group .
  • Thermal Stability : Decomposes above 150°C, similar to other phosphoric anhydrides but less stable than arylphosphonates (e.g., triphenyl phosphate) .

Q & A

What are the key synthetic strategies for preparing mixed phosphate-phosphonic anhydrides, and how do reaction conditions influence product purity?

Answer:
Mixed phosphate-phosphonic anhydrides, such as the target compound, are typically synthesized via condensation reactions. A common method involves reacting phosphonic acid dichlorides with phosphate esters (e.g., diethyl phosphate) under anhydrous conditions. For example, condensation of butylphosphonic acid dichloride with diethyl phosphate in the presence of a base (e.g., triethylamine) can yield the anhydride . However, spectroscopic data (e.g., ³¹P NMR) often reveal impurities due to incomplete reactions or side products like hydrolysis intermediates. To improve purity, rigorous control of moisture, stoichiometry, and reaction temperature (0–5°C for exothermic steps) is critical. Post-synthetic purification via fractional distillation or silica gel chromatography is recommended .

How can ³¹P NMR spectroscopy resolve structural ambiguities in phosphonic-phosphoric mixed anhydrides?

Answer:
³¹P NMR is indispensable for distinguishing phosphorus centers in mixed anhydrides. The phosphonic acid moiety (R-PO₂) typically resonates at δ 15–25 ppm, while the phosphate ester (RO-PO₃) appears at δ -1 to +5 ppm. Anhydride formation shifts these signals due to electron-withdrawing effects. For example, the anhydride bridge (P-O-P) creates deshielded environments, causing upfield or downfield shifts depending on substituents. Coupling constants (²Jₚ₋ₚ) between adjacent phosphorus atoms (~20–30 Hz) confirm connectivity. Researchers should compare experimental data with computed chemical shifts (DFT methods) to validate assignments .

What experimental design considerations are critical for studying the hydrolytic stability of phosphate-phosphonic anhydrides?

Answer:
Hydrolytic stability studies require controlled pH and temperature conditions. For example:

  • Kinetic assays : Monitor degradation via ³¹P NMR or HPLC under buffered aqueous solutions (pH 2–12) at 25–60°C.
  • Mechanistic insights : Isotope labeling (e.g., ¹⁸O in water) can track hydrolysis pathways (P-O vs. C-O bond cleavage).
  • Data interpretation : Fit degradation curves to first-order kinetics to determine half-lives. Hydrolysis is typically accelerated in acidic media due to protonation of the anhydride oxygen .

How can researchers address discrepancies between theoretical and experimental yields in anhydride synthesis?

Answer:
Yield discrepancies often arise from side reactions (e.g., hydrolysis of dichlorides or ester transphosphorylation). Mitigation strategies include:

  • In situ derivatization : Trap reactive intermediates (e.g., dichlorides) with trimethylsilyl chloride to prevent hydrolysis.
  • Real-time monitoring : Use FTIR to track carbonyl (C=O) or phosphoryl (P=O) band changes.
  • Computational modeling : Calculate thermodynamic favorability of competing pathways (e.g., Gaussian09 with B3LYP/6-31G* basis set) to optimize conditions .

What advanced applications exist for phosphate-phosphonic anhydrides in chemical biology?

Answer:
These anhydrides serve as precursors for non-hydrolyzable phosphonate analogs of biological phosphates (e.g., ATP mimics). For example:

  • Enzyme inhibition : Design transition-state analogs by replacing labile phosphate groups with phosphonate-anhydride motifs resistant to phosphatases.
  • Probe synthesis : Incorporate fluorophores (e.g., BODIPY) via esterification for tracking lipid phosphorylation in live cells .

How can researchers differentiate phosphonic acid contamination from intentional synthesis in analytical workflows?

Answer:
Phosphonic acid (H₃PO₃) residues may arise from degradation of fosetyl-aluminum or improper anhydride storage. To confirm intentional synthesis:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for parent ions (e.g., m/z 211 for butylphosphonic acid) and characteristic fragments.
  • Isotopic labeling : Synthesize compounds with ¹³C-labeled alkyl chains to distinguish from environmental contaminants .

What role do phosphate-phosphonic anhydrides play in materials science, particularly as flame retardants?

Answer:
Phosphonic anhydrides act as synergists in halogen-free flame retardants by promoting char formation. For example:

  • Mechanism : During combustion, the anhydride releases phosphoric acid, which dehydrates polymers to form a protective carbonaceous layer.
  • Optimization : Blend with nitrogen donors (e.g., melamine) to enhance gas-phase radical quenching. Thermogravimetric analysis (TGA) under nitrogen/air quantifies residue yields .

How can computational methods aid in predicting the reactivity of mixed phosphate-phosphonic anhydrides?

Answer:
Density functional theory (DFT) calculations predict:

  • Electrophilicity : Natural bond orbital (NBO) analysis identifies electron-deficient phosphorus centers prone to nucleophilic attack.
  • Transition states : Simulate hydrolysis or esterification pathways to identify rate-limiting steps. Software like ORCA or NWChem provides activation energies and solvent effects (e.g., PCM model for aqueous media) .

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